molecular formula C12H24O3 B14746193 2-Butoxyethyl hexanoate CAS No. 5421-49-8

2-Butoxyethyl hexanoate

Cat. No.: B14746193
CAS No.: 5421-49-8
M. Wt: 216.32 g/mol
InChI Key: HAYKAPIQQMKKJA-UHFFFAOYSA-N
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Description

2-Butoxyethyl hexanoate is an ester derived from hexanoic acid (C₆H₁₂O₂) and 2-butoxyethanol (ethylene glycol monobutyl ether). Its structure comprises a hexanoyl group esterified to the hydroxyl group of 2-butoxyethanol, yielding the formula C₁₂H₂₄O₃.

Properties

CAS No.

5421-49-8

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-butoxyethyl hexanoate

InChI

InChI=1S/C12H24O3/c1-3-5-7-8-12(13)15-11-10-14-9-6-4-2/h3-11H2,1-2H3

InChI Key

HAYKAPIQQMKKJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-butoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification to recover unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl hexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and 2-butoxyethanol.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Hexanoic acid and 2-butoxyethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Butoxyethyl hexanoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-butoxyethyl hexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hexanoic acid and 2-butoxyethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a solvent, facilitating the dissolution and transport of other molecules .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Weight : ~230–250 g/mol (lower than 2-butoxyethyl oleate, MW 382.62) .
  • Density : Likely near 0.89–0.92 g/mL, similar to other glycol ether esters .
  • Applications: Potential use as a plasticizer or solvent due to the bulky 2-butoxyethyl group, which reduces volatility compared to short-chain esters like ethyl hexanoate.

Comparison with Similar Compounds

Ethyl Hexanoate

  • Formula : C₈H₁₆O₂; MW : 144.21 g/mol.
  • Properties : Highly volatile (boiling point ~167°C), fruity aroma.
  • Applications : Dominant flavor compound in alcoholic beverages (e.g., Luzhoulaojiao liquor, 2,221 mg/L) and fruits like strawberries and tamarillos .
  • Key Difference: Ethyl hexanoate’s small ethyl group enhances volatility, making it ideal for fragrances, whereas 2-butoxyethyl hexanoate’s ether group likely increases solubility in nonpolar matrices, favoring industrial uses.

Allyl Hexanoate

  • Formula : C₉H₁₆O₂; MW : 156.22 g/mol.
  • Properties : Distinctive fruity odor due to the reactive allyl group.
  • Applications : Widely used in synthetic flavorings and perfumes .

Butyl 2-Ethylhexanoate

  • Formula : C₁₂H₂₄O₂; MW : 200.32 g/mol.
  • Properties: Branched alkyl chain (2-ethylhexanoate) lowers melting point and enhances thermal stability.
  • Applications : Common in lubricants and coatings .
  • Key Difference: The branched acid chain in butyl 2-ethylhexanoate improves fluidity, while this compound’s linear hexanoyl group may prioritize compatibility with polymers.

Vanillyl Hexanoate

  • Formula : C₁₃H₁₈O₄; MW : 238.28 g/mol.
  • Properties: Exhibits antioxidant activity (DPPH radical scavenging) due to the phenolic vanillyl group.
  • Applications : Extends oxidative stability of oils (e.g., rapeseed oil induction time increased from 4.49 to 5.28 hours at 0.1% concentration) .
  • Key Difference: Functional groups (phenolic vs. ether) dictate biological activity, with vanillyl hexanoate suited for food preservation and this compound for industrial applications.

2-Butoxyethyl Oleate

  • Formula : C₂₄H₄₆O₃; MW : 382.62 g/mol.
  • Properties : High molecular weight and density (0.89 g/mL) due to the C₁₈ oleate chain.
  • Applications : Plasticizer in polymers .
  • Key Difference: The hexanoate version’s shorter chain would reduce viscosity and improve solubility in polar solvents compared to oleate.

Data Table: Comparative Analysis of Hexanoate Esters

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
This compound C₁₂H₂₄O₃ ~230–250 (estimated) >200 (estimated) 0.89–0.92 Plasticizers, solvents
Ethyl Hexanoate C₈H₁₆O₂ 144.21 167 0.87 Flavors, fragrances
Allyl Hexanoate C₉H₁₆O₂ 156.22 185 0.89 Perfumes, synthetic flavors
Butyl 2-Ethylhexanoate C₁₂H₂₄O₂ 200.32 245 0.86 Lubricants, coatings
Vanillyl Hexanoate C₁₃H₁₈O₄ 238.28 N/A N/A Antioxidants, food preservation
2-Butoxyethyl Oleate C₂₄H₄₆O₃ 382.62 462.5 (predicted) 0.89 Polymer additives

Research Findings and Trends

  • Synthetic Methods: Esters like ethyl hexanoate are produced via acid-catalyzed esterification, while specialized derivatives (e.g., vanillyl hexanoate) require enzymatic synthesis for regioselectivity .
  • Adsorption Behavior: Hexanoate esters exhibit affinity for anion-exchange resins, with adsorption efficiency influenced by chain length and substituents (e.g., 2-butoxyethyl’s ether group may reduce adsorption compared to linear alkyl esters) .
  • Thermal Stability : Bulky groups (e.g., 2-butoxyethyl) enhance thermal resistance, as seen in 2-butoxyethyl oleate’s use in high-temperature polymer processing .

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